REACTION_SMILES
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[CH3:1][C:2]1([CH3:14])[O:3][B:4]([c:9]2[cH:10][n:11][nH:12][cH:13]2)[O:5][C:6]1([CH3:7])[CH3:8].[O:34]=[CH:35][N:36]([CH3:37])[CH3:38].[c:15]1([CH3:16])[cH:17][cH:18][c:19]([S:20]([O:21][CH2:25][CH:26]2[O:27][C:28]([CH3:31])([CH3:32])[O:29][CH2:30]2)(=[O:22])=[O:23])[cH:24][cH:33]1>>[CH3:1][C:2]1([CH3:14])[O:3][B:4]([c:9]2[cH:10][n:11][n:12]([CH2:25][CH:26]3[O:27][C:28]([CH3:31])([CH3:32])[O:29][CH2:30]3)[cH:13]2)[O:5][C:6]1([CH3:7])[CH3:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OB(c2cn[nH]c2)OC1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)OCC2COC(C)(C)O2)cc1
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Name
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Type
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product
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Smiles
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CC1(C)OCC(Cn2cc(B3OC(C)(C)C(C)(C)O3)cn2)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |